molecular formula C8H14N2O4 B8581632 N-morpholinocarbonyl-L-alanine

N-morpholinocarbonyl-L-alanine

Cat. No.: B8581632
M. Wt: 202.21 g/mol
InChI Key: AAJCBYFEHKDLCH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Morpholinocarbonyl-L-alanine is a synthetic L-alanine derivative where the amino group is functionalized with a morpholine-4-carbonyl group. This modification introduces a heterocyclic morpholine ring, known for enhancing solubility and influencing biological activity.

Properties

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

(2S)-2-(morpholine-4-carbonylamino)propanoic acid

InChI

InChI=1S/C8H14N2O4/c1-6(7(11)12)9-8(13)10-2-4-14-5-3-10/h6H,2-5H2,1H3,(H,9,13)(H,11,12)/t6-/m0/s1

InChI Key

AAJCBYFEHKDLCH-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)N1CCOCC1

Canonical SMILES

CC(C(=O)O)NC(=O)N1CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural differences and similarities among N-morpholinocarbonyl-L-alanine and related compounds:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Characteristics
This compound Morpholine-4-carbonyl C8H14N2O4 218.21* Enhanced solubility due to morpholine ring; potential antioxidant/nuclease activity inferred from morpholine complexes .
N-(Anilinocarbonyl)-L-alanine Phenylcarbamoyl C10H11N2O3 219.21 Hydrophobic phenyl group; used in coordination chemistry and ligand synthesis .
N-Vinyloxycarbonyl-L-alanine Vinyloxycarbonyl C6H9NO4 159.14 Reactive vinyl group; potential use in polymerization or peptide coupling .
N-Phthalyl-L-alanine Phthalimide C11H9NO4 219.19 Classic amino-protecting group; stable under acidic conditions .
BOC-Protected Alanine Derivative tert-Butoxycarbonyl (BOC) C9H18N2O4 218.25 Base-labile protecting group; widely used in peptide synthesis .

*Calculated based on molecular formula.

Research Findings and Data Gaps

  • Antioxidant Potential: Morpholine-containing complexes (e.g., 3-morpholino-propylamine) show radical scavenging efficacy (IC₅₀ ≈ 25–40 μM), hinting at similar traits in this compound .
  • Structural Limitations : Phenyl and phthalyl groups may limit aqueous solubility, whereas morpholine and BOC groups improve it .
  • Data Gaps: Direct studies on this compound’s solubility, stability, and toxicity are absent in the provided evidence, necessitating further experimental validation.

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